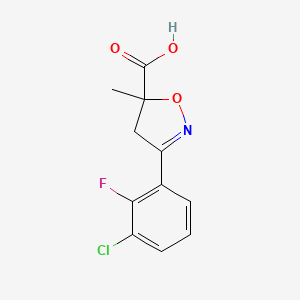

3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-chloro-2-fluorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO3/c1-11(10(15)16)5-8(14-17-11)6-3-2-4-7(12)9(6)13/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOFBKPLGCKRATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=C(C(=CC=C2)Cl)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-2-fluoroaniline with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization to form the oxazole ring, followed by carboxylation to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound comprises a dihydroisoxazole (4,5-dihydro-1,2-oxazole) ring fused with a carboxylic acid group at position 5.

- Substituents include a methyl group at position 5 and a 3-chloro-2-fluorophenyl moiety at position 3.

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 4,5-dihydro-1,2-oxazole-5-carboxylic acid family, where variations in the aryl substituent significantly influence physicochemical and biological properties. Key analogues include:

Key Observations :

- Halogen Effects : Fluorine’s electronegativity increases the acidity of the carboxylic acid group compared to chloro- or bromo-substituted analogues .

- 3,4-Dichlorophenyl: Dual chloro groups increase molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

- Biological Activity : Analogues like 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exhibit anti-inflammatory and anti-rheumatoid activity, suggesting the dihydroisoxazole-carboxylic acid scaffold is pharmacologically relevant .

Pharmacokinetic and Metabolic Stability

- Hydrolysis Susceptibility : The dihydroisoxazole ring in the target compound is prone to enzymatic hydrolysis, yielding carboxylic acid metabolites (observed in rat/rabbit plasma) .

- Comparative Stability :

- Fluorine’s electron-withdrawing effect may slow hydrolysis compared to chloro-substituted analogues (e.g., 3-(4-chlorophenyl)-...), though direct data is lacking.

- Compounds with bulkier substituents (e.g., 3,4-dichlorophenyl) may exhibit slower metabolic degradation due to steric protection .

Biological Activity

3-(3-Chloro-2-fluorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer, antibacterial, and antifungal properties, as well as its mechanism of action.

- Chemical Formula : C12H10ClFNO3

- CAS Number : 1587625-30-6

- Molecular Weight : 273.67 g/mol

Anticancer Activity

Research has indicated that compounds containing oxazole rings often exhibit significant anticancer properties. A study highlighted that derivatives of oxazole show cytotoxic effects against various cancer cell lines. For instance, compounds related to oxazole structures have demonstrated IC50 values ranging from low micromolar concentrations against human tumor cell lines such as HeLa and CaCo-2 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | HeLa | 3.45 |

| Compound 2 | CaCo-2 | 4.12 |

| Compound 3 | MCF-7 | 6.78 |

These findings suggest that this compound may share similar anticancer properties due to structural similarities with other active derivatives.

Antibacterial and Antifungal Activity

The compound's potential antibacterial and antifungal activities have also been explored. Studies have shown that certain oxazole derivatives possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Bacillus subtilis | 15 |

Additionally, antifungal assays indicated that oxazole derivatives could inhibit fungal growth effectively, with MIC values demonstrating efficacy against strains like Candida albicans and Aspergillus niger.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. For instance:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer cell proliferation and survival .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis of a series of oxazole derivatives, including the target compound. These were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the oxazole structure significantly influenced their biological activity.

Study Findings

In a comparative study:

- Compound A (related structure) showed an IC50 of 2.76 µM against ovarian cancer cells.

- Compound B , a derivative with similar substitutions, exhibited an IC50 of 9.27 µM against renal cancer cells.

These findings emphasize the importance of structural modifications in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.